TRK 710, also known by its chemical identifier 173903-27-0, is a platinum-based compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a complex formed by the reaction of platinum with specific organic ligands, which endows it with unique chemical properties that may be beneficial in treating malignant tumors. Preclinical studies have indicated that TRK 710 may be effective against tumors that are resistant to traditional platinum-based therapies like cisplatin, making it a promising candidate for further research and clinical trials .
TRK 710 is classified as an organometallic compound, specifically a platinum complex. It is synthesized through chemical reactions involving platinum and various organic ligands. The compound is primarily sourced from industrial laboratories that specialize in the synthesis of pharmaceutical-grade chemicals. Its development is part of a broader effort to create more effective anticancer agents with reduced side effects compared to existing treatments.
The synthesis of TRK 710 involves several key steps:
These synthetic routes are crucial for producing TRK 710 in sufficient quantities for both research and potential clinical applications.
The molecular structure of TRK 710 can be represented using both Isomeric and Canonical SMILES notations:
These notations reflect the complex arrangement of atoms within the compound, highlighting its coordination with platinum ions.
TRK 710 participates in various chemical reactions that are essential for its functionality:
These reactions are critical for modifying TRK 710's structure to enhance its therapeutic properties and efficacy against cancer cells.
TRK 710 exerts its anticancer effects primarily through the inhibition of key enzymes involved in DNA replication and repair:
By inhibiting these enzymes, TRK 710 disrupts cellular processes essential for tumor growth, particularly in cancers resistant to conventional therapies like cisplatin. This mechanism highlights its potential as a novel treatment option .
TRK 710 exhibits several notable physical properties:
The chemical properties include:
These properties are essential for understanding how TRK 710 can be effectively utilized in therapeutic contexts .
TRK 710 is primarily investigated for its applications in cancer treatment:
The ongoing research into TRK 710 aims to elucidate its full therapeutic potential while minimizing side effects associated with traditional platinum-based chemotherapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3